Octanoyl chloride, 2-hexyl-

Description

Contextualization of Branched Acyl Chlorides in Organic Synthesis

Acyl chlorides, organic compounds featuring the -COCl functional group, are highly reactive derivatives of carboxylic acids and serve as crucial intermediates in organic synthesis. nih.govfiveable.me Their reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. fiveable.me This inherent reactivity makes them valuable reagents for the formation of esters, amides, and other acyl derivatives. nih.gov

Within the broader class of acyl chlorides, branched-chain variants introduce unique steric and electronic properties that influence their reactivity and the characteristics of the resulting products. The branching near the reactive carbonyl group can modulate the rate and selectivity of reactions. For instance, steric hindrance from the branched alkyl chains can slow down reactions with bulky nucleophiles, sometimes allowing for selective transformations in molecules with multiple reactive sites. sciencemadness.org

Furthermore, the incorporation of branched alkyl groups, such as the 2-hexyl substituent in 2-hexyloctanoyl chloride, significantly impacts the physical properties of the final products. This branching disrupts the regular packing of molecular chains, which can lead to lower melting points, increased solubility in nonpolar solvents, and enhanced fluidity, properties that are highly desirable in various applications like lubricants and plasticizers. These branched structures are often derived from Guerbet alcohols, which are β-branched primary alcohols formed by the dimerization of smaller alcohols.

Significance of 2-Hexyloctanoyl Chloride as a Synthetic Intermediate

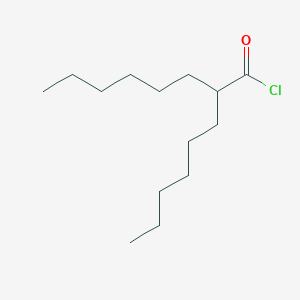

2-Hexyloctanoyl chloride, with the chemical formula C₁₄H₂₇ClO, is a branched acyl chloride derived from 2-hexyloctanoic acid. The parent acid is, in turn, synthesized from the corresponding Guerbet alcohol, 2-hexyl-1-octanol. The primary significance of 2-hexyloctanoyl chloride lies in its role as a reactive building block for introducing the bulky and branched 2-hexyloctanoyl moiety into a variety of molecules.

The conversion of 2-hexyloctanoic acid to 2-hexyloctanoyl chloride is a standard transformation in organic synthesis, typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This conversion activates the carboxyl group, making it a highly efficient acylating agent.

As a synthetic intermediate, 2-hexyloctanoyl chloride is particularly valuable for the synthesis of esters and amides with specific physical properties conferred by the branched alkyl chain. For example, its reaction with alcohols (alcoholysis) yields 2-hexyloctanoate esters, which are noted for their potential as emollients and lubricants. Similarly, reaction with amines (aminolysis) produces N-substituted 2-hexyloctanamides, which can be designed as surfactants or viscosity modifiers. A notable application is in the synthesis of prodrugs, where 2-hexyloctanoyl chloride is used to create ester linkages that can be cleaved in vivo to release a parent drug. For instance, it has been used in the preparation of iodomethyl 2-hexyloctanoate, an intermediate for creating quaternary ammonium (B1175870) salt prodrugs.

Physicochemical Properties of a Representative 2-Hexyloctanoate Ester

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₈O₂ |

| Molecular Weight | 228.37 g/mol |

| IUPAC Name | 2-ethylhexyl hexanoate |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Note: Data for a structurally similar branched ester, 2-ethylhexyl hexanoate, is provided for illustrative purposes due to the limited availability of specific data for 2-hexyloctanoate esters. nih.gov

Overview of Current Research Trajectories Involving 2-Hexyloctanoyl Chloride

Current research involving 2-hexyloctanoyl chloride and related branched acyl chlorides is focused on leveraging their unique structural features to develop advanced materials and functional molecules. The primary research trajectories include their use in polymer chemistry and the synthesis of specialty chemicals.

In polymer science, branched acyl chlorides can be employed as monomers or modifying agents to create polymers with tailored properties. The incorporation of the bulky 2-hexyloctanoyl group can enhance the solubility of polymers in organic solvents, lower their glass transition temperatures, and improve their processability. Research is ongoing in the development of polyesters and polyamides with these desirable characteristics for applications in coatings, adhesives, and specialty plastics.

In the realm of specialty chemicals, 2-hexyloctanoyl chloride serves as a key intermediate in the synthesis of a variety of products. These include:

Surfactants and Emulsifiers: The branched hydrophobic tail of the 2-hexyloctanoyl group, combined with a hydrophilic headgroup, can lead to surfactants with excellent emulsifying and dispersing properties.

Cosmetic Ingredients: Esters derived from 2-hexyloctanoyl chloride are explored as non-greasy emollients and conditioning agents in personal care products.

Pharmaceuticals: As mentioned, it is a precursor in the synthesis of certain prodrugs, allowing for the controlled release of active pharmaceutical ingredients.

While specific research articles detailing the extensive use of 2-hexyloctanoyl chloride are not abundant in publicly accessible literature, the principles of acyl chloride chemistry and the known benefits of Guerbet-derived branching strongly suggest its continued and future importance in these and other areas of applied organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-hexyloctanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27ClO/c1-3-5-7-9-11-13(14(15)16)12-10-8-6-4-2/h13H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPNSZFAYUWMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCC)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00824182 | |

| Record name | 2-Hexyloctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77582-73-1 | |

| Record name | 2-Hexyloctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hexyloctanoyl Chloride

Precursor Synthesis: Advanced Approaches to 2-Hexyloctanoic Acid

Modern synthetic chemistry offers several advanced routes to 2-hexyloctanoic acid, moving beyond traditional methods like malonic ester synthesis. These approaches focus on improving efficiency, selectivity, and access to specific stereoisomers.

Catalytic hydrocarboxylation represents a highly atom-economical method for synthesizing carboxylic acids from alkenes. This approach involves the addition of a hydrogen atom and a carboxyl group across a double bond. For the synthesis of 2-hexyloctanoic acid, the logical alkene precursor would be an isomer of dodecene, such as 1-dodecene. The process utilizes a transition-metal catalyst to facilitate the reaction with a source of carbon monoxide (CO) or, more recently, carbon dioxide (CO2) and a reducing agent.

Catalytic systems based on metals like iridium, palladium, and cobalt are effective for the hydrocarboxylation of olefins. researchgate.netosti.govmdpi.com For instance, an iridium-based catalyst can be used to convert olefins into carboxylic acids using CO2 and H2. mdpi.com The reaction proceeds by activating the olefin and promoting the reverse water-gas shift (RWGS) reaction to generate CO in situ, which then undergoes carbonylation with an organometallic intermediate. mdpi.com

Table 1: Representative Catalytic Systems for Hydrocarboxylation of Olefins

| Catalyst System | CO Source | Reductant/Promoter | Conditions | Relevance to 2-Hexyloctanoic Acid |

| [RhCl(cod)]2 / Diethylzinc | CO2 | Diethylzinc | Ambient Pressure | Provides a pathway for converting dodecene to the target acid. researchgate.net |

| Ir(acac)(CO)2 / LiI | CO2 | H2 | 170 °C, Acetic Acid | Effective for linear and internal olefins, applicable to dodecene isomers. mdpi.com |

| PdCl2(PPh3)2 | Formic Acid (HCOOH) | - | Varies | Formic acid serves as a CO source for palladium-catalyzed hydrocarboxylation. osti.gov |

This methodology offers a direct route from readily available petrochemical feedstocks to branched carboxylic acids, though achieving high regioselectivity for the desired 2-hexyl isomer over other potential products remains a key challenge.

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the broad applicability of chemical reactions. For producing 2-hexyloctanoic acid, the most relevant chemoenzymatic strategy is the kinetic resolution of a racemic mixture of the acid or its ester. Lipases are the most commonly employed enzymes for this purpose due to their stereoselectivity in catalyzing esterification or hydrolysis reactions. wur.nltandfonline.com

The process typically involves one of two pathways:

Enzymatic Esterification of Racemic Acid: A racemic mixture of 2-hexyloctanoic acid is reacted with an alcohol in the presence of a lipase (B570770). The enzyme selectively esterifies one enantiomer (e.g., the R-enantiomer) at a much faster rate, leaving the other enantiomer (e.g., the S-enantiomer) as an unreacted acid.

Enzymatic Hydrolysis of Racemic Ester: A racemic ester of 2-hexyloctanoic acid is subjected to hydrolysis catalyzed by a lipase. The enzyme selectively cleaves one enantiomeric ester, producing the corresponding chiral acid and leaving the other enantiomeric ester unreacted.

Lipases from sources such as Candida antarctica and Pseudomonas sp. have demonstrated efficacy in resolving branched-chain fatty acids and related structures. tandfonline.combenthamopenarchives.com The separation of the resulting product (ester) from the unreacted substrate (acid) is straightforward, allowing for the isolation of both enantiomers. This approach is valuable for producing enantiopure 2-hexyloctanoic acid, which may be required for specific applications. wur.nl

To obtain specific stereoisomers of 2-hexyloctanoic acid directly, asymmetric synthesis using chiral auxiliaries is a powerful and well-established methodology. The Evans oxazolidinone auxiliaries are particularly effective for the synthesis of α-alkylated carboxylic acids. wikipedia.orgresearchgate.net

The general synthetic sequence is as follows:

Acylation: A chiral oxazolidinone (available in both enantiomeric forms) is acylated with an acyl chloride, for example, octanoyl chloride, to form an N-acyloxazolidinone.

Diastereoselective Alkylation: The N-acyloxazolidinone is deprotonated to form a chiral enolate. This enolate then reacts with an alkyl halide (e.g., 1-bromohexane). The bulky substituents on the chiral auxiliary direct the incoming alkyl group to one face of the enolate, leading to the formation of one diastereomer with high selectivity.

Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the product, typically via hydrolysis with lithium hydroxide (B78521) (LiOH), to yield the desired enantiomerically pure 2-hexyloctanoic acid. bath.ac.uk The auxiliary can often be recovered and reused. wikipedia.org

By starting with octanoyl chloride and alkylating with 1-bromohexane (B126081), or starting with hexanoyl chloride and alkylating with 1-bromooctane, and by selecting the appropriate enantiomer of the Evans auxiliary, one can synthesize either (R)- or (S)-2-hexyloctanoic acid with a high degree of stereochemical control. researchgate.netresearchgate.net

Conversion of 2-Hexyloctanoic Acid to 2-Hexyloctanoyl Chloride

The final step in the synthesis is the conversion of 2-hexyloctanoic acid to its corresponding acyl chloride. This is a standard transformation in organic chemistry, achieved by treating the carboxylic acid with a suitable chlorinating agent.

Several reagents are commonly used for this chlorination, each with its own advantages.

Thionyl Chloride (SOCl₂): This is one of the most common and cost-effective reagents for preparing acyl chlorides. The reaction of 2-hexyloctanoic acid with thionyl chloride produces 2-hexyloctanoyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases that can be easily removed from the reaction mixture. osti.govchemrxiv.org

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a milder and often more selective reagent than thionyl chloride. It reacts with carboxylic acids to form the acyl chloride, with the byproducts being carbon dioxide (CO₂), carbon monoxide (CO), and HCl. mdpi.com These gaseous byproducts also drive the reaction to completion. It is often used for more sensitive substrates or on a smaller laboratory scale.

Phosphorus Trichloride (B1173362) (PCl₃): This is another effective reagent for converting carboxylic acids to acyl chlorides. The reaction requires a 3:1 molar ratio of the carboxylic acid to phosphorus trichloride and produces phosphorous acid (H₃PO₃) as a byproduct. osti.gov

The efficiency of the conversion of 2-hexyloctanoic acid to 2-hexyloctanoyl chloride is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the use of catalysts.

Solvent: Anhydrous, non-protic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or simply running the reaction neat in excess thionyl chloride are common choices. osti.govchemrxiv.org

Catalyst: The reaction with thionyl chloride or oxalyl chloride can be significantly accelerated by adding a catalytic amount of N,N-dimethylformamide (DMF). chemrxiv.org The DMF reacts first to form the Vilsmeier reagent, which is the active chlorinating species.

Temperature and Time: Reactions are often initiated at a lower temperature (e.g., 0 °C or room temperature) and may be heated to reflux to ensure completion. osti.govchemrxiv.org Reaction times can range from one hour to several hours, depending on the scale and specific conditions. osti.govchemrxiv.org Subsequent purification by distillation under reduced pressure is typically performed to obtain the final product with high purity. osti.gov

Table 2: Exemplary Reaction Conditions for the Synthesis of 2-Hexyloctanoyl Chloride

| Reagent | Molar Ratio (Reagent:Acid) | Solvent | Catalyst | Temperature | Time | Yield | Reference |

| Thionyl Chloride | 1.5 : 1 | Dichloromethane | None | Reflux | 1 h | 92.1% | osti.gov |

| Thionyl Chloride | 1.5 : 1 | Dichloromethane | None | Reflux | 4 h | 91.9% | osti.gov |

| Phosphorus Trichloride | 0.8 : 1 | Dichloromethane | None | Reflux | 2 h | 90.1% | osti.gov |

| Thionyl Chloride | 1.1 : 1 | 2-MeTHF | 5 mol% DMF | 80 °C | 20 min (Flow) | Complete Conversion | chemrxiv.org |

| Oxalyl Chloride | 3 : 1 | Dichloromethane | None | 0 °C to RT | 5 h | - | mdpi.com |

Green Chemistry Principles in Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For 2-hexyldecanoic acid, this conversion to 2-hexyloctanoyl chloride can be achieved using several common chlorinating agents. However, evaluating these methods through the lens of green chemistry principles—which prioritize waste prevention, atom economy, and the use of less hazardous chemicals—is crucial for modern chemical manufacturing. nih.govnih.gov

Traditional reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). While effective, these reagents present environmental and safety challenges. Thionyl chloride reactions produce stoichiometric amounts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, which are toxic and corrosive gases. Oxalyl chloride generates gaseous byproducts (CO, CO₂, HCl), which are also hazardous. From an atom economy perspective, a significant portion of the reagent mass is not incorporated into the final product, leading to waste.

To align with green chemistry principles, research focuses on catalytic methods that minimize waste and the use of hazardous substances. The use of a catalytic amount of N,N-dimethylformamide (DMF) with chlorinating agents like thionyl chloride or bis(trichloromethyl) carbonate (BTC, or triphosgene) can enhance reaction efficiency. rsc.orgrsc.org The catalyst facilitates the reaction, often allowing for milder conditions and potentially reducing the required excess of the hazardous chlorinating agent. rsc.org For instance, a continuous flow process for the synthesis of 2-hexyldecanoyl chloride has been developed using thionyl chloride and catalytic DMF, demonstrating an approach that can improve safety and control over this exothermic reaction. rsc.org

| Reagent | Typical Conditions | Byproducts | Green Chemistry Considerations |

| Thionyl Chloride (SOCl₂) ** | Neat or in solvent (e.g., 2-MeTHF), often requires heating | SO₂, HCl | Low atom economy; produces toxic and corrosive gaseous byproducts. rsc.org |

| Oxalyl Chloride ((COCl)₂) ** | Solvent (e.g., CH₂Cl₂), often with catalytic DMF | CO, CO₂, HCl | Milder than SOCl₂ but still produces toxic gases; low atom economy. |

| BTC + cat. DMF | Solvent (e.g., 2-MeTHF), heating | CO₂, HCl | BTC is a solid, safer to handle than phosgene (B1210022) gas; catalytic approach improves atom economy over stoichiometric reagents. rsc.org |

Stereoselective Synthesis of 2-Hexyloctanoyl Chloride and Its Enantiomers

The synthesis of specific enantiomers of 2-hexyloctanoyl chloride hinges on the stereoselective synthesis of its precursor, 2-hexyldecanoic acid. The chiral center is located at the C2 position, which is branched with a hexyl group. The subsequent chlorination of the carboxylic acid to the acyl chloride is a reaction that typically proceeds with retention of configuration at the α-carbon, meaning the stereointegrity of the chiral center is preserved. Therefore, strategies for obtaining enantiomerically pure (R)- or (S)-2-hexyloctanoyl chloride are focused on the asymmetric synthesis of the corresponding carboxylic acid.

Use of Chiral Auxiliaries in Branched Acyl Chloride Synthesis

A well-established and reliable method for synthesizing α-branched carboxylic acids in high enantiomeric purity is through the use of chiral auxiliaries. wikipedia.org This strategy involves temporarily attaching a chiral molecule to the substrate to direct a subsequent diastereoselective transformation. wikipedia.orgwikiwand.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikiwand.com

For the synthesis of 2-hexyldecanoic acid, a common approach involves the acylation of a chiral auxiliary, such as an Evans oxazolidinone or Myers' pseudoephedrine, with octanoyl chloride. core.ac.uk This forms a chiral imide or amide. Deprotonation of this adduct with a strong base, like lithium diisopropylamide (LDA), generates a conformationally locked enolate. The chiral auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (e.g., 1-bromohexane or 1-iodohexane) to attack from the less sterically hindered face. This results in the formation of the C-C bond at the C2 position with a high degree of diastereoselectivity. core.ac.uknih.gov The final step is the cleavage of the auxiliary, typically through hydrolysis, to yield the enantiomerically enriched 2-hexyldecanoic acid.

| Chiral Auxiliary | Key Features | Typical Diastereoselectivity (dr) |

| Evans Oxazolidinones | Forms a rigid chelated enolate with lithium, providing excellent stereocontrol. nih.gov | >98:2 |

| Myers' Pseudoephedrine | Highly effective for α-alkylation; the auxiliary can be removed under various conditions to yield acids, alcohols, or ketones. wikiwand.com | Often >95:5 |

| SAMP/RAMP Hydrazines | Used to create chiral α-branched aldehydes or ketones, which can then be oxidized to the carboxylic acid. | High diastereoselectivity reported. |

| tert-Butanesulfinamide | Versatile auxiliary used for the synthesis of α-branched amines, which can be precursors to amino acids. sigmaaldrich.com | Generally high diastereoselectivity. |

Enantioselective Catalysis for Carbon-Carbon Bond Formation at C2

While chiral auxiliaries are effective, they require additional synthetic steps for attachment and removal, which is not ideal from an atom economy standpoint. Catalytic enantioselective methods offer a more direct route by using a substoichiometric amount of a chiral catalyst to control the stereochemical outcome.

A prominent strategy for the direct α-alkylation of carboxylic acids like octanoic acid is the use of chiral lithium amides as noncovalent, traceless auxiliaries. nih.gov In this approach, a chiral lithium amide base deprotonates the carboxylic acid to form a chiral enediolate-amine complex. This complex directs the facial selectivity of the subsequent alkylation with an alkyl halide (e.g., a hexyl halide), leading to the formation of the α-branched acid with high enantioselectivity. nih.govrsc.org This method is operationally simple and circumvents the need for protecting groups or auxiliary installation/removal. nih.gov

Another advanced catalytic method is iridium-catalyzed asymmetric allylic alkylation, which has been developed for accessing products with all-carbon quaternary stereocenters. nih.gov While this specific application creates a more complex center than in 2-hexyloctanoic acid, it showcases the power of transition-metal catalysis in forging challenging C-C bonds enantioselectively. For the synthesis of 2-hexyldecanoic acid, nickel-catalyzed cross-coupling reactions involving the deaminative alkylation of α-amino acid derivatives with olefins also represent an emerging enantioselective strategy. thieme-connect.de

| Catalytic System | Description | Substrate Example | Electrophile Example | Typical Enantiomeric Excess (ee) |

| Chiral Lithium Amide | Acts as a chiral base to form a stereodirecting enediolate complex. nih.gov | Arylacetic Acid | Isobutyl Iodide | 98% ee nih.gov |

| Iridium/Chiral Ligand | Catalyzes allylic alkylation to form C-C bonds. nih.gov | Masked Acyl Cyanide | Allylic Carbonate | Up to 99% ee nih.gov |

| Nickel/Chiral Ligand | Catalyzes deaminative alkylation of amino acid derivatives. thieme-connect.de | α-Amino Acid Derivative | Unactivated Olefin | High ee reported. thieme-connect.de |

Diastereoselective Control in Multi-Step Synthesis

Diastereoselective control is the cornerstone of synthesizing a single enantiomer of 2-hexyloctanoyl chloride when using chiral auxiliaries. The control originates from the steric and electronic properties of the auxiliary, which dictates the trajectory of the electrophile in the key C-C bond-forming step.

Taking the Evans oxazolidinone auxiliary as a prime example, after acylation with octanoyl chloride and subsequent deprotonation, the lithium enolate forms a rigid, chelated five-membered ring structure. The bulky substituent on the oxazolidinone (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the planar enolate. Consequently, when the alkylating agent, such as 1-bromohexane, is introduced, it can only approach from the opposite, unhindered face. nih.gov This facial bias leads to the preferential formation of one diastereomer over the other, often with diastereomeric ratios exceeding 98:2. nih.gov

The specific stereochemistry of the final product (R or S) can be predetermined by selecting the appropriate enantiomer of the chiral auxiliary. After the highly diastereoselective alkylation, the auxiliary is cleaved, releasing the optically active 2-hexyldecanoic acid. This acid is then converted to the target 2-hexyloctanoyl chloride without disturbing the newly formed stereocenter. This multi-step sequence, featuring a highly controlled diastereoselective alkylation, provides a reliable pathway to enantiomerically pure α-branched acyl chlorides.

Chemical Reactivity and Mechanistic Investigations of 2 Hexyloctanoyl Chloride

General Nucleophilic Acylation Reactions of Acyl Chlorides

Acyl chlorides are highly reactive carboxylic acid derivatives due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic. libretexts.org The general mechanism for their reactions with nucleophiles is a nucleophilic addition-elimination. savemyexams.comchemguide.co.uk

Esterification with Diverse Hydroxyl-Containing Substrates

The reaction of acyl chlorides with alcohols, a process known as esterification, is typically a vigorous and often exothermic reaction that proceeds readily at room temperature to form an ester. chemguide.co.ukchemguide.co.uk The reaction is generally irreversible and produces hydrogen chloride as a byproduct. libretexts.org For sterically hindered acyl chlorides or alcohols, the reaction rate may be slower. organic-chemistry.org

Amidation and Peptide Coupling Analogues

Acyl chlorides react readily with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively. savemyexams.comccspublishing.org.cn These reactions are generally rapid and high-yielding. The presence of steric hindrance on either the acyl chloride or the amine can significantly slow down the reaction rate, sometimes necessitating the use of catalysts or higher temperatures. chimia.ch

Friedel-Crafts Acylation of Aromatic and Heteroaromatic Systems

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. wikipedia.orgchemguide.co.uk The reaction involves treating an aromatic compound with an acyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. khanacademy.org This reaction is generally applicable to a wide range of aromatic and heteroaromatic systems.

Reactions with Thiols and Sulfonamides

In a manner analogous to their reactions with alcohols and amines, acyl chlorides are expected to react with thiols to form thioesters and with sulfonamides to yield N-acylsulfonamides. These reactions would also proceed via a nucleophilic acyl substitution mechanism.

General Organometallic Reactions Involving Acyl Chlorides

Coupling Reactions (e.g., Heck, Sonogashira, Negishi) for Extended Carbon Frameworks

The direct use of acyl chlorides in common palladium-catalyzed cross-coupling reactions like the Heck, Sonogashira, and Negishi reactions is not the standard protocol. These reactions typically employ organohalides or triflates as electrophiles. However, acyl chlorides can be converted into other functional groups that are suitable for these coupling reactions. For instance, they can be reduced to aldehydes, which can then participate in various coupling schemes, or they can react with organometallic reagents to form ketones, which can be further functionalized.

Due to the absence of specific research findings for 2-hexyloctanoyl chloride in the public domain, the creation of data tables and a detailed article focusing solely on this compound is not possible at this time. The information provided above is based on the general chemical principles governing the reactivity of the acyl chloride functional group.

Grignard and Organolithium Reagent Interactions

The reaction of acyl chlorides with organometallic compounds like Grignard and organolithium reagents is a fundamental carbon-carbon bond-forming process. wikipedia.orglibretexts.org These reagents are strong nucleophiles and potent bases, and their interaction with 2-hexyloctanoyl chloride is expected to follow established mechanistic pathways, though modulated by the steric hindrance of the 2-hexyl group. wikipedia.orglibretexts.org

Generally, the reaction of an acyl chloride with either a Grignard or an organolithium reagent proceeds through a two-step addition. masterorganicchemistry.comlibretexts.org The first equivalent of the organometallic reagent attacks the electrophilic carbonyl carbon, displacing the chloride ion and forming a ketone intermediate. masterorganicchemistry.comyoutube.com This ketone is typically more reactive than the starting acyl chloride and rapidly undergoes a second nucleophilic attack by another equivalent of the organometallic reagent. masterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. libretexts.orgmasterorganicchemistry.com

In the case of 2-hexyloctanoyl chloride, the bulky 2-hexyl substituent sterically encumbers the carbonyl carbon. This hindrance can influence the reaction outcome. While the formation of a tertiary alcohol is the primary expected pathway, reactions with very bulky Grignard reagents may favor alternative pathways. organic-chemistry.org For instance, the Grignard reagent could act as a base, abstracting the alpha-proton to yield an enolate, or it could act as a reducing agent, delivering a beta-hydride to the carbonyl carbon. organic-chemistry.org Organolithium reagents, being generally more reactive than Grignard reagents, are less susceptible to these side reactions and are more likely to proceed with the double addition to form the tertiary alcohol. wikipedia.orglibretexts.org

Table 1: Predicted Products from the Reaction of 2-Hexyloctanoyl Chloride with Organometallic Reagents

| Organometallic Reagent (R-M) | Reagent Name | Predicted Major Product (after acidic workup) | Product Class |

|---|---|---|---|

| CH₃MgBr | Methylmagnesium bromide | 2-Hexyl-3-methylnonan-3-ol | Tertiary Alcohol |

| CH₃CH₂Li | Ethyllithium | 3-Ethyl-2-hexyldecan-3-ol | Tertiary Alcohol |

| PhMgBr (Ph = Phenyl) | Phenylmagnesium bromide | 2-Hexyl-1,1-diphenylnonan-1-ol | Tertiary Alcohol |

| t-BuMgCl (t-Bu = tert-Butyl) | tert-Butylmagnesium chloride | 2-Hexyl-3,3,4,4-tetramethylnonan-3-ol | Tertiary Alcohol |

Rearrangement and Elimination Pathways

The structure of 2-hexyloctanoyl chloride allows for specific rearrangement and elimination reactions, primarily centered around the alpha-carbon.

Acyl chlorides that possess a proton on the alpha-carbon can undergo dehydrohalogenation to form ketenes. nih.gov This reaction is typically induced by a non-nucleophilic base, such as triethylamine. wikipedia.org The base abstracts the acidic alpha-proton from 2-hexyloctanoyl chloride. This is followed by the elimination of the chloride ion to form a carbon-carbon double bond, resulting in the formation of 2-hexyl-1-octylketene. wikipedia.org

The general mechanism is as follows: R₂CH-COCl + Et₃N → [R₂C=C=O] + Et₃N·HCl

Ketenes are highly reactive intermediates characterized by the R₂C=C=O functional group. baranlab.org They are valuable in synthesis but are often unstable and are typically generated in situ for immediate consumption in subsequent reactions, such as cycloadditions or nucleophilic additions. wikipedia.org The ketene (B1206846) derived from 2-hexyloctanoyl chloride would be a disubstituted ketene, which is generally more stable than monosubstituted or unsubstituted ketenes. nih.gov

Table 2: Ketene Formation via Elimination

| Reactant | Reagent | Product | Key Feature |

|---|---|---|---|

| 2-Hexyloctanoyl chloride | Triethylamine (Et₃N) | 2-Hexyl-1-octylketene | Elimination of HCl |

Beyond ketene formation, other intramolecular rearrangements are theoretically possible, although less common for simple alkyl-branched acyl chlorides under typical conditions. Such rearrangements often proceed through cationic intermediates. msu.edu If 2-hexyloctanoyl chloride were subjected to conditions that promote the formation of a carbocation, for example, with a strong Lewis acid that facilitates chloride departure, a 1,2-hydride shift could occur.

However, the formation of an acylium ion (R-C≡O⁺) is the more likely cationic species, and rearrangements involving the adjacent alkyl framework are not a predominant pathway without significant driving forces, such as the formation of a more stable carbocation. The 2-hexyl group does not offer special stabilization for a rearranged cation compared to the initial structure. Therefore, significant intramolecular rearrangements beyond ketene formation are not expected to be a major reaction pathway for 2-hexyloctanoyl chloride under standard synthetic conditions.

Solvent Effects and Catalysis in Reactions of 2-Hexyloctanoyl Chloride

The choice of solvent and the use of catalysts are critical in directing the reactivity of acyl chlorides.

Solvents play a crucial role by solvating reactants, intermediates, and transition states. For reactions involving organometallic reagents, anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential to prevent the decomposition of the reagent. libretexts.org For other transformations, the polarity of the solvent can influence reaction rates; polar aprotic solvents can accelerate reactions that involve charge separation in the transition state. researchgate.netresearchgate.net

Catalysis can be broadly divided into homogeneous and heterogeneous systems, both of which could be applied to reactions involving 2-hexyloctanoyl chloride or its derivatives.

Homogeneous Catalysis: The catalyst exists in the same phase as the reactants. For example, a soluble transition metal complex, such as one based on cobalt or rhodium, could catalyze hydroformylation or carbonylation reactions on a derivative of 2-hexyloctanoyl chloride. samaterials.comyoutube.com

Heterogeneous Catalysis: The catalyst is in a different phase from the reactants. A classic example would be the hydrogenation of the double bond in the ketene derived from 2-hexyloctanoyl chloride, which could be accomplished using a solid catalyst like palladium on carbon (Pd/C) with hydrogen gas.

Table 3: Potential Catalytic Systems for Transforming 2-Hexyloctanoyl Chloride Derivatives

| Catalysis Type | Catalyst Example | Potential Reaction | Substrate |

|---|---|---|---|

| Homogeneous | Rhodium-phosphine complex | Hydroformylation | An alkene derived from the chloride |

| Heterogeneous | Palladium on Carbon (Pd/C) | Hydrogenation | 2-Hexyl-1-octylketene |

| Homogeneous | Cobalt(II) chloride | Oxidation | A derivative alcohol |

Both Lewis and Brønsted acids can serve as powerful catalysts in reactions of 2-hexyloctanoyl chloride by activating the carbonyl group.

Lewis Acids: These are electron-pair acceptors, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). samaterials.comnih.gov A Lewis acid coordinates to the carbonyl oxygen atom, withdrawing electron density and making the carbonyl carbon significantly more electrophilic. science.govrsc.org This activation is the cornerstone of reactions like the Friedel-Crafts acylation, where the activated acyl chloride can react with an aromatic ring. The steric bulk of the 2-hexyl group would likely influence the regioselectivity and rate of such an acylation reaction.

Brønsted Acids: These are proton donors (e.g., sulfuric acid, chiral phosphoric acids). rsc.orgrsc.org A Brønsted acid can protonate the carbonyl oxygen, which, similar to Lewis acid coordination, enhances the electrophilicity of the carbonyl carbon. researchgate.net This type of catalysis is fundamental to processes like acid-catalyzed esterification, where 2-hexyloctanoyl chloride would react with an alcohol. The use of chiral Brønsted acids has become a sophisticated strategy for achieving enantioselective transformations. rsc.orgnih.gov

Table 4: Role of Acid Catalysts in Reactions of 2-Hexyloctanoyl Chloride

| Acid Type | Catalyst Example | Role | Typical Reaction |

|---|---|---|---|

| Lewis Acid | Aluminum Chloride (AlCl₃) | Activates carbonyl by coordination | Friedel-Crafts Acylation |

| Lewis Acid | Tin(IV) Chloride (SnCl₄) | Activates carbonyl by coordination | Ene Reaction |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Activates carbonyl by protonation | Esterification with an alcohol |

| Brønsted Acid | Chiral Phosphoric Acid | Enantioselective carbonyl activation | Asymmetric Nucleophilic Addition |

Compound Index

Biocatalytic Approaches to Functionalization

Biocatalysis, particularly using enzymes like lipases, offers a highly selective and environmentally benign alternative to traditional chemical methods for the functionalization of acyl chlorides. While direct biocatalytic studies on 2-hexyloctanoyl chloride are not extensively documented, the principles of enzyme-catalyzed reactions with similar molecules provide a strong basis for predicting its behavior.

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are widely used for their ability to catalyze esterification, transesterification, and amidation reactions with high chemo-, regio-, and enantioselectivity under mild conditions. jocpr.comnih.gov For a branched acyl chloride like 2-hexyloctanoyl chloride, biocatalytic approaches could be particularly advantageous for resolving racemic mixtures or achieving selective acylation of polyfunctional molecules.

Enantioselective Reactions: If 2-hexyloctanoyl chloride is prepared as a racemic mixture, lipases could be employed for kinetic resolution. In such a process, one enantiomer of the acyl chloride would react preferentially with a nucleophile (e.g., an alcohol or amine), leading to the formation of an enantiomerically enriched ester or amide and leaving the unreacted, slower-reacting enantiomer of the acyl chloride. For instance, lipases like Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (lipase PS) are known for their high enantioselectivity in the acylation of chiral alcohols and amines. rsc.org The success of such a resolution would depend on the enzyme's ability to discriminate between the two enantiomers at the chiral center (C2). Directed evolution and protein engineering techniques can be used to tailor enzyme specificity and activity for bulky substrates that may not be readily accepted by wild-type enzymes. nih.govnih.gov

Regioselective Acylation: In reactions with polyols or other polyfunctional nucleophiles, the steric bulk of the 2-hexyl group would likely play a significant role in directing the acylation to a specific position. Lipases often exhibit high regioselectivity based on the steric environment of the hydroxyl groups on a substrate. nih.gov For example, in the acylation of a sugar molecule, a lipase might selectively acylate a primary hydroxyl group over more sterically hindered secondary hydroxyls.

The choice of solvent is also critical in biocatalytic reactions, as it can influence enzyme activity, stability, and substrate solubility. nih.gov Non-polar organic solvents like hexane (B92381) or toluene (B28343) are often used, but greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are also effective.

A hypothetical biocatalytic acylation of a primary alcohol with racemic 2-hexyloctanoyl chloride using a lipase is presented in the table below.

| Entry | Enzyme | Nucleophile | Solvent | Expected Outcome |

| 1 | Candida antarctica Lipase B (CALB) | 1-Butanol | Hexane | Kinetic resolution, formation of (R)- or (S)-2-hexyl-octanoic acid butyl ester |

| 2 | Pseudomonas cepacia Lipase (Lipase PS) | Glycerol | t-Butyl methyl ether | Regioselective mono-acylation at the primary hydroxyl position |

Applications of 2 Hexyloctanoyl Chloride in Advanced Chemical Synthesis and Materials Science

Role in Polymer Chemistry and Functional Materials Development

Precursor for Organic Semiconductors and Optoelectronic Materials

The introduction of branched alkyl side chains, such as the 2-hexyl group in 2-hexyloctanoyl chloride, onto conjugated polymer backbones is a critical strategy in the design of high-performance organic semiconductors and optoelectronic materials. rsc.orgrsc.org These side chains play a crucial role in modulating the material's properties, which are essential for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The primary function of the 2-hexyl side chain is to enhance the solubility of the resulting conjugated polymer in common organic solvents. This improved solubility is a prerequisite for solution-based processing techniques, such as spin-coating and printing, which are cost-effective methods for fabricating large-area electronic devices. Compared to their linear counterparts, branched alkyl chains are more effective at disrupting intermolecular packing, thereby preventing excessive aggregation in solution and facilitating the formation of uniform, high-quality thin films. acs.orgnih.gov

Furthermore, the position and structure of the branched alkyl chain can significantly influence the molecular packing and morphology of the semiconductor in the solid state. The steric hindrance introduced by the 2-hexyl group can prevent overly compact π-π stacking, which can be detrimental to charge transport. nih.gov By carefully tuning the degree of intermolecular interaction, it is possible to optimize the balance between charge carrier mobility and other desirable properties, such as a high open-circuit voltage in solar cells. nih.gov Research has shown that varying the branching point of alkyl chains can dramatically alter electron mobility in organic semiconductors, with differences of up to an order of magnitude being reported. acs.orgresearchgate.net

The impact of the 2-hexyl branch extends to the optoelectronic properties of the material. The altered intermolecular packing can affect the optical bandgap of the polymer. rsc.orgacs.org Specifically, polymers with branched side chains often exhibit higher onsets of oxidation and larger optical bandgaps compared to those with linear side chains. rsc.org This tunability is crucial for designing materials with specific light absorption and emission characteristics tailored for different optoelectronic applications.

Table 1: Influence of Alkyl Chain Branching on Organic Semiconductor Properties

| Property | Effect of Branched Chains (e.g., 2-hexyl) | Rationale |

| Solubility | Increased | Disruption of intermolecular packing, reducing crystallinity. acs.orgnih.gov |

| Solution Processability | Improved | Enhanced solubility allows for uniform film formation via spin-coating or printing. |

| Molecular Packing | Modified | Steric hindrance prevents excessive π-π stacking, allowing for tunable intermolecular distances. nih.govrsc.org |

| Charge Carrier Mobility | Can be optimized | Fine-tuning of intermolecular interactions balances charge transport pathways. acs.orgresearchgate.net |

| Optical Bandgap | Generally increased | Altered electronic structure due to changes in polymer backbone conformation and packing. rsc.orgacs.org |

| Device Performance (OPV) | Higher Open-Circuit Voltage (Voc) | Reduced π-π stacking can lead to a more favorable nanomorphology. nih.gov |

Synthesis of Specialized Surfactants and Amphiphilic Architectures

In the realm of surfactant chemistry, the molecular architecture of the hydrophobic tail plays a pivotal role in determining the interfacial and self-assembly properties. The incorporation of a branched structure, as provided by 2-hexyloctanoyl chloride, leads to the formation of specialized surfactants with unique characteristics.

2-Hexyloctanoyl chloride is a key reagent in the synthesis of branched-chain sugar esters and amides, a class of non-ionic surfactants derived from renewable resources. researchgate.netrsc.org These surfactants are of great interest due to their biodegradability, low toxicity, and performance in various applications. The synthesis typically involves the reaction of 2-hexyloctanoyl chloride with a hydroxyl or amino group on a sugar molecule, such as glucose or sucrose, to form an ester or amide linkage, respectively. rsc.org

The branched nature of the 2-hexyl group significantly influences the properties of these sugar-based surfactants. Compared to surfactants with linear alkyl chains of the same carbon number, the branched isomers generally exhibit a lower Krafft point, which is the temperature above which surfactants form micelles. A lower Krafft point signifies better solubility in water at lower temperatures, a desirable attribute for many detergent and personal care formulations. mdpi.com

Furthermore, the branched structure affects the critical micelle concentration (CMC), the concentration at which micelles begin to form. Typically, branched-chain surfactants have a higher CMC than their linear counterparts. The bulky 2-hexyl group also increases the cross-sectional area of the hydrophobic tail, which influences the packing of the surfactant molecules at interfaces and in micelles, often leading to a larger minimum area per molecule (Amin) at the air-water interface. mdpi.com

Organogels are a class of soft materials in which an organic liquid is entrapped within a three-dimensional network of self-assembled gelator molecules. rsc.org The introduction of branched hydrophobic chains, such as the one derived from 2-hexyloctanoyl chloride, can significantly influence the gelation process and the properties of the resulting organogel.

Amphiphilic molecules synthesized using 2-hexyloctanoyl chloride can act as low molecular weight organogelators. The self-assembly of these molecules is driven by a combination of non-covalent interactions, including van der Waals forces, hydrogen bonding, and π-π stacking (if aromatic moieties are present). rsc.orgnih.gov The branched 2-hexyl chain plays a crucial role in modulating these interactions. The steric bulk of the branch can influence the packing geometry of the molecules, leading to the formation of different types of aggregates, such as fibers, ribbons, or sheets, which entangle to form the gel network. nih.govacs.org

The increased lipophilicity and the specific geometry of the branched chain can enhance the gelator's ability to structure non-polar organic solvents. The properties of the organogel, such as its mechanical strength, thermal stability, and rheological behavior, are highly dependent on the molecular structure of the gelator. researchgate.netnih.gov By using 2-hexyloctanoyl chloride as a building block, it is possible to design organogelators with tailored properties for applications in areas such as drug delivery, cosmetics, and materials science. mdpi.comresearchgate.net

Table 2: Properties of Surfactants with Branched vs. Linear Hydrophobic Chains

| Property | Branched Chain (e.g., from 2-Hexyloctanoyl Chloride) | Linear Chain |

| Krafft Point | Generally Lower | Generally Higher |

| Critical Micelle Concentration (CMC) | Generally Higher | Generally Lower |

| Minimum Area per Molecule (Amin) | Generally Larger | Generally Smaller |

| Aqueous Solubility at Low Temp. | Higher | Lower |

Intermediates in the Synthesis of Agrochemicals and Dyes

The lipophilicity of a molecule is a critical parameter in the design of modern agrochemicals and dyes, as it influences their solubility, mobility, and interaction with biological or material substrates. The incorporation of a branched, lipophilic moiety, such as the 2-hexyloctanoyl group, can be a strategic approach to fine-tune these properties.

In the field of agrochemicals, the efficacy of a pesticide or herbicide is often dependent on its ability to penetrate the waxy cuticle of a plant or the outer membrane of an insect. By derivatizing an active molecule with 2-hexyloctanoyl chloride, its lipophilicity can be increased. This enhanced lipophilicity can facilitate the transport of the active ingredient across these biological barriers, leading to improved uptake and, consequently, higher efficacy.

The branched nature of the 2-hexyl group can also influence the metabolic stability of the agrochemical. The steric hindrance provided by the branch may protect the molecule from enzymatic degradation within the target organism or in the environment, potentially leading to a longer duration of action.

In the design of dyes and pigments, the introduction of lipophilic side chains can significantly impact their performance. For instance, in the formulation of inks and coatings, the solubility of a dye in a non-polar solvent or binder is crucial. The 2-hexyloctanoyl group, with its significant hydrocarbon content, can enhance this solubility.

Furthermore, the lipophilic branches can modulate the intermolecular interactions between dye molecules in the solid state. rsc.org This can be used to control the aggregation behavior of the dye, which in turn affects its color, lightfastness, and thermal stability. By preventing excessive aggregation, it is possible to maintain the desired spectral properties of the dye in its final application. The steric bulk of the 2-hexyl group can disrupt close packing, leading to materials with different optical and physical properties compared to those with linear alkyl chains. acs.orgmdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Hexyloctanoyl Chloride and Its Derivatives in Research Contexts

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone for the precise mass determination and elemental composition confirmation of 2-hexyloctanoyl chloride. This technique provides the high accuracy and resolution required to distinguish between isobaric species and confirm the empirical formula of the analyte.

Electron Ionization (EI) and Electrospray Ionization (ESI) are two primary ionization methods used in the mass spectrometric analysis of 2-hexyloctanoyl chloride, each offering distinct advantages.

Electron Ionization (EI) , a hard ionization technique, involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation. acs.org For 2-hexyloctanoyl chloride, the molecular ion peak may be weak or absent due to its reactivity. rasayanjournal.co.in The most prominent peak in the EI spectrum is often the acylium ion ([R-CO]⁺), resulting from the cleavage of the C-Cl bond. rasayanjournal.co.in The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments, aiding in their identification. rasayanjournal.co.in

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. jeeadv.ac.in Unlike EI, ESI typically generates protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺), with minimal fragmentation. wikipedia.org This is advantageous for determining the molecular weight of 2-hexyloctanoyl chloride and its derivatives with high precision. wikipedia.org In negative ion mode, adducts with anions such as chloride ([M+Cl]⁻) can also be formed. wikipedia.org The choice of ionization mode and solvent conditions can be optimized to enhance the signal of the desired molecular ion species.

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of 2-hexyloctanoyl chloride by analyzing its fragmentation pathways. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a protonated molecule) is selected and then subjected to collision-induced dissociation (CID) to generate a spectrum of product ions. libretexts.org

For 2-hexyloctanoyl chloride, the fragmentation patterns can reveal key structural features. The analysis of long-chain and branched-chain fatty acids and their derivatives provides a model for predicting these pathways. chemguide.co.uk Common fragmentation pathways for long-chain lipids include cleavages at the carbonyl group and along the alkyl chain. reddit.com In the case of the branched structure of 2-hexyloctanoyl chloride, characteristic cleavages are expected to occur at the branching point, leading to the loss of the hexyl group or parts of the octanoyl chain. The resulting product ions provide valuable information for confirming the connectivity of the molecule. Charge-remote fragmentation can also occur, providing further details about the aliphatic chain structure. uobabylon.edu.iq

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Information |

| [M+H]⁺ | [M+H - HCl]⁺ | HCl | Loss of hydrogen chloride |

| [M+H]⁺ | [C₁₄H₂₇O]⁺ (Acylium ion) | Cl• + H• | Formation of the stable acylium ion |

| [M+H]⁺ | Fragments from alkyl chain | CₙH₂ₙ₊₂ | Cleavage at the branched alkyl chain |

| [M-H]⁻ | Carboxylate anion | H• | Formation of the carboxylate anion |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and stereochemical analysis of 2-hexyloctanoyl chloride. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For 2-hexyloctanoyl chloride, the spectrum would show characteristic signals for the terminal methyl groups, the numerous methylene (B1212753) (CH₂) groups in the aliphatic chains, and the unique methine (CH) proton at the chiral center (C2). The proton alpha to the carbonyl group is expected to be deshielded and appear at a distinct chemical shift. mdpi.com

¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and their chemical environments. researchgate.net The carbonyl carbon of the acyl chloride group will have a characteristic chemical shift in the range of 160-180 ppm. mdpi.com The carbons of the long alkyl chains will appear in the aliphatic region of the spectrum. The broad range of chemical shifts in ¹³C NMR helps to resolve all carbon signals. researchgate.net

Two-Dimensional (2D) NMR techniques are essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of the connectivity of the alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and confirming the connection between the acyl chloride group and the branched alkyl chain.

| Technique | Information Gained for 2-Hexyloctanoyl Chloride |

| ¹H NMR | Chemical shifts and multiplicities of all protons, including the methine proton at the chiral center. |

| ¹³C NMR | Chemical shifts of all 14 unique carbon atoms, including the carbonyl carbon. |

| COSY | Correlation between adjacent protons in the hexyl and octanoyl chains. |

| HSQC | Direct correlation of each proton to its attached carbon atom. |

| HMBC | Long-range correlations confirming the overall structure, including the position of the hexyl branch. |

Since 2-hexyloctanoyl chloride possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method to determine the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

For 2-hexyloctanoyl chloride, which is an acyl chloride, it would likely be first converted to a more stable derivative, such as an ester or an amide, by reacting it with a chiral alcohol or amine (the CDA). This reaction forms a pair of diastereomers, which have different NMR spectra. The integration of the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum allows for the quantification of the enantiomeric excess. chemguide.co.uk

Alternatively, a chiral solvating agent can be added to the NMR sample of the 2-hexyloctanoyl chloride derivative. The CSA forms transient diastereomeric complexes with the enantiomers, leading to the splitting of certain NMR signals. wikipedia.org The ratio of the integrated areas of these split signals directly corresponds to the enantiomeric ratio.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy is particularly useful for identifying the characteristic carbonyl (C=O) stretching vibration of the acyl chloride group. For aliphatic acyl chlorides, this is a very strong and sharp absorption band that appears at a high frequency, typically in the range of 1775-1810 cm⁻¹. mdpi.com This high frequency is a distinctive feature that helps to differentiate acyl chlorides from other carbonyl-containing compounds like ketones and esters. chemguide.co.uk The C-Cl stretching vibration is also present but appears at lower frequencies and can be harder to assign definitively. The spectrum will also show characteristic C-H stretching and bending vibrations for the aliphatic chains.

Raman Spectroscopy is a complementary technique to IR spectroscopy. While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. However, the C-C and C-H vibrations of the long alkyl chains often give rise to strong and well-defined Raman bands, providing a detailed fingerprint of the hydrocarbon backbone. For instance, the symmetric and asymmetric CH₂ and CH₃ stretching vibrations are prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850-2960 | 2850-2960 | Medium to Strong |

| C=O (acyl chloride) | Stretching | 1775-1810 | 1775-1810 | Very Strong (IR), Medium (Raman) |

| C-Cl | Stretching | 650-850 | 650-850 | Medium |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

In the synthesis and derivatization of 2-hexyloctanoyl chloride, rigorous analytical methods are essential for ensuring the purity of the final product and for monitoring the progress of chemical reactions. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for this purpose. These methods allow for the separation, identification, and quantification of the target compound, as well as any starting materials, byproducts, or impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like acyl chlorides. However, due to their reactivity, especially their susceptibility to hydrolysis, derivatization is often employed to convert them into more stable compounds prior to analysis. oup.com A common approach involves the esterification of the acyl chloride. For instance, reaction with an alcohol such as 2-butanol (B46777) or methanol (B129727) in an inert solvent yields the corresponding ester, which is less reactive and can be readily analyzed by GC. acs.orgresearchgate.net The resulting esters can be separated on a suitable column, such as a polar capillary column (e.g., those with a polyethylene (B3416737) glycol or modified polysiloxane stationary phase), and detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). scispace.com Programmed-temperature chromatography is often utilized to ensure the efficient elution of both the derivatized 2-hexyloctanoyl chloride and any related carboxylic acid impurities. acs.org

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile derivatives or when thermal degradation is a concern. hplc.eu Acyl chlorides can be derivatized to produce compounds with strong chromophores, enhancing their detection by UV-Vis spectrophotometry. nih.gov A widely used derivatization agent is 2-nitrophenylhydrazine, which reacts with acyl chlorides to form stable derivatives that absorb strongly in the visible range, thereby minimizing interference from the sample matrix. nih.gov Reversed-phase HPLC, using a C18 or similar nonpolar stationary phase, is typically employed for the separation of these derivatives. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is often effective. acs.org

For monitoring reaction progress, both GC and HPLC can be used to track the disappearance of starting materials and the appearance of the desired product. Aliquots can be taken from the reaction mixture at various time points, quenched, derivatized if necessary, and analyzed. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Table 1: Illustrative GC-MS and HPLC-UV Conditions for the Analysis of 2-Hexyloctanoyl Chloride Derivatives

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |

| Derivatization Agent | Methanol | 2-Nitrophenylhydrazine |

| Derivative | Methyl 2-hexyloctanoate | 2-Hexyloctanoyl-2'-nitrophenylhydrazide |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | C18 (150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase/Carrier Gas | Helium | A: Water, B: Acetonitrile (Gradient Elution) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature Program | 100°C (1 min), then 10°C/min to 280°C (5 min) | Isothermal at 30°C |

| Detector | Mass Spectrometer (MS) | UV-Vis Detector (395 nm) |

| Hypothetical Retention Time | ~15.2 min | ~12.5 min |

This table presents hypothetical, yet realistic, parameters for the analysis of 2-hexyloctanoyl chloride derivatives based on established methods for similar compounds. Actual parameters would require experimental optimization.

Chiral Chromatography for Enantiomer Separation

The presence of a chiral center at the C2 position of 2-hexyloctanoyl chloride means that it can exist as a pair of enantiomers (R and S forms). In many biological and pharmaceutical contexts, the stereochemistry of a molecule is critical to its function. Therefore, the ability to separate and quantify the enantiomers of 2-hexyloctanoyl chloride and its derivatives is of significant importance.

Chiral chromatography is the primary method for achieving this separation. This can be accomplished using either a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. For compounds like 2-hexyloctanoyl chloride, derivatization into amides or esters using a chiral amine or alcohol is a common strategy. For example, reaction with a chiral fluorescent reagent like (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol can produce diastereomeric esters that are separable by reversed-phase HPLC and exhibit enhanced detection sensitivity. oup.com

Alternatively, direct separation can be achieved on a CSP. Columns based on cyclodextrins, polysaccharides (such as cellulose (B213188) or amylose (B160209) derivatives), or Pirkle-type phases are frequently used for the resolution of chiral compounds. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase, such as those based on quinine (B1679958) or quinidine (B1679956) carbamates, has also proven effective for the separation of acidic chiral compounds and their derivatives. chiraltech.com The choice of the mobile phase, often a mixture of a supercritical fluid like carbon dioxide and a polar modifier like methanol, is crucial for achieving optimal separation. chiraltech.com

Table 2: Hypothetical Chiral HPLC Data for the Separation of 2-Hexyloctanoyl Amide Enantiomers

| Parameter | Value |

| Derivative | N-(1-phenylethyl)-2-hexyloctanamide (from reaction with (R)-1-phenylethylamine) |

| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Hexane (B92381):Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25°C |

| Detector | UV-Vis (220 nm) |

| Hypothetical Retention Time (Diastereomer 1) | 9.8 min |

| Hypothetical Retention Time (Diastereomer 2) | 11.2 min |

| Resolution (Rs) | > 1.5 |

This table illustrates a potential chiral separation scenario. The formation of diastereomers allows for separation on a chiral column, with baseline resolution indicating a successful method.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While 2-hexyloctanoyl chloride itself is a liquid at room temperature, its derivatives, such as amides or esters formed with aromatic moieties, can often be synthesized as stable, crystalline solids. X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic and molecular structure of these crystalline derivatives. wikipedia.org This method provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. docbrown.info Furthermore, for chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereogenic center. nih.gov

The process begins with the growth of a high-quality single crystal of the derivative. This is often the most challenging step and can involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded. wikipedia.org

This diffraction data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. Computational refinement of this initial model leads to a highly accurate and detailed three-dimensional structure of the molecule. For long-chain aliphatic compounds, X-ray diffraction can reveal how the flexible alkyl chains pack within the crystal lattice. royalsocietypublishing.orgacs.org

The structural information obtained from X-ray crystallography is invaluable for understanding structure-activity relationships, confirming the outcome of a synthetic transformation, and providing fundamental data for computational modeling studies.

Table 3: Representative Crystallographic Data for a Hypothetical Crystalline Derivative of 2-Hexyloctanoyl Chloride

| Parameter | Hypothetical Value |

| Compound | 2-Hexyloctanoyl-anilide |

| Chemical Formula | C₂₀H₃₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.8 Å, b = 9.5 Å, c = 34.0 Å, β = 95° |

| Volume | 1868 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.08 g/cm³ |

| Bond Length (C=O) | ~1.23 Å |

| Bond Length (C-N) | ~1.35 Å |

| Torsion Angle (C-C-C=O) | ~175° (near planar) |

This table provides an example of the type of data generated from an X-ray crystallographic analysis of a solid derivative of 2-hexyloctanoyl chloride. Such data provides definitive proof of the molecule's structure and conformation.

Theoretical and Computational Chemistry Studies of 2 Hexyloctanoyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For a compound like 2-hexyloctanoyl chloride, DFT calculations can provide invaluable insights into its chemical nature.

Elucidating Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For acyl chlorides, a primary reaction is nucleophilic acyl substitution. Studies on the hydrolysis of various acyl chlorides have shown that DFT can accurately model the transition states of these reactions. researchgate.net For instance, the hydrolysis of benzoyl chlorides has been shown to proceed via a concerted SN2 mechanism, with the transition state geometry being influenced by substituents and the solvent environment. researchgate.net

In a hypothetical reaction of 2-hexyloctanoyl chloride with a nucleophile, DFT could be used to calculate the energy of the transition state, which would reveal the activation energy and, consequently, the reaction rate. The branched nature of the hexyl group at the alpha-position would likely introduce steric hindrance, which would be reflected in a higher calculated activation energy compared to its linear isomer, octanoyl chloride.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Hydrolysis of Acyl Chlorides

| Compound | Activation Energy (kcal/mol) |

| Octanoyl chloride | Ea |

| 2-Hexyloctanoyl chloride | Ea + ΔEsteric |

This table is illustrative and represents expected trends rather than published data.

Predicting Spectroscopic Properties and Conformational Preferences

DFT is also a reliable tool for predicting various spectroscopic properties. For instance, DFT calculations have been successfully used to predict the 17O and 13C NMR chemical shifts of aromatic acyl chlorides. researchgate.net By calculating the magnetic shielding tensors, one can obtain theoretical chemical shifts that correlate well with experimental data. Such calculations for 2-hexyloctanoyl chloride would help in its structural characterization.

Molecular Dynamics (MD) Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a relatively large and flexible molecule like 2-hexyloctanoyl chloride, MD simulations are particularly useful for understanding its behavior in different solvent environments and its interactions with other molecules.

Research on fatty acids and their derivatives using MD simulations provides a good proxy for what could be expected for 2-hexyloctanoyl chloride. researchgate.netnih.govresearchgate.net For example, MD simulations of fatty acids in aqueous environments have shed light on their aggregation behavior and interactions with cell membranes. researchgate.net Similarly, MD simulations of 2-hexyloctanoyl chloride could model its behavior in various organic solvents, predicting its solubility and diffusion characteristics. These simulations can also reveal the nature of intermolecular interactions, such as van der Waals forces, that govern its physical properties like boiling point and viscosity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. While no specific QSAR studies on 2-hexyloctanoyl chloride derivatives are available, the principles can be illustrated with related research.

For example, QSAR studies have been conducted on a series of substituted anilides synthesized from various acid chlorides. researchgate.net In these studies, molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric parameters) are correlated with the observed biological activity of the anilide derivatives. A similar approach could be applied to a library of amides or esters derived from 2-hexyloctanoyl chloride to design new molecules with desired properties, for instance, as plasticizers or antimicrobial agents. The QSAR models would help in identifying which structural modifications to the 2-hexyloctanoyl moiety would most likely lead to an improvement in the desired activity. nih.gov

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for 2-Hexyloctanoyl Chloride Derivatives

| Descriptor | Property Represented | Potential Impact on Activity |

| LogP | Lipophilicity | Membrane permeability |

| Molar Refractivity | Molar volume and polarizability | Binding interactions |

| Dipole Moment | Polarity | Solvation and receptor binding |

| Steric Parameters | Molecular shape and size | Receptor fit |

Stereochemical Analysis through Computational Approaches

The "2-hexyl-" substituent in 2-hexyloctanoyl chloride is at the alpha-carbon to the carbonyl group, making this carbon a stereocenter. Therefore, 2-hexyloctanoyl chloride exists as a pair of enantiomers. Computational methods are highly effective in studying and predicting stereochemical outcomes in reactions involving such chiral molecules.

Prediction of Enantioselectivity in Asymmetric Catalysis

In the context of synthesizing or reacting a specific enantiomer of 2-hexyloctanoyl chloride, asymmetric catalysis would be employed. Computational chemistry, particularly DFT, plays a crucial role in understanding and predicting the enantioselectivity of such reactions. By modeling the transition states of the catalytic cycle for the formation of both enantiomeric products, the energy difference (ΔΔG‡) between these transition states can be calculated. This energy difference is directly related to the enantiomeric excess (ee) of the reaction.

Recent advancements have seen the use of machine learning and deep neural networks to predict enantioselectivity in asymmetric reactions, including C-H bond activations and acylations. researchgate.netrsc.org These models are trained on datasets of reactions with known enantioselectivities and can predict the outcome for new substrates and catalysts with high accuracy. rsc.org A hypothetical application would be to use such a model to select the optimal chiral ligand for a catalyst to produce a single enantiomer of a 2-hexyloctanoyl chloride derivative in high enantiomeric excess.

Future Research Directions and Unexplored Avenues for 2 Hexyloctanoyl Chloride

Development of Sustainable and Eco-Friendly Synthetic Processes

The principles of green chemistry offer a critical framework for revolutionizing the production of 2-hexyloctanoyl chloride, moving beyond traditional methods that may rely on hazardous reagents or generate significant waste.

Future research should prioritize the development of synthetic routes that align with sustainability goals. One promising area is the exploration of "chlorine chemistry," which can be an eco-friendly methodology when managed within a circular economy. researchgate.net Industrial chlorine is typically produced from the electrolysis of sodium chloride (NaCl), an abundant resource. researchgate.net The byproducts of chlorination reactions, such as hydrogen chloride (HCl), are commercially valuable and can be neutralized back to NaCl, minimizing waste. researchgate.net Applying this concept to the synthesis of 2-hexyloctanoyl chloride from its corresponding carboxylic acid could involve optimizing the chlorination step to ensure that all byproducts are captured and repurposed, creating a nearly waste-free process.

Another key direction is the use of less hazardous chlorinating agents. While reagents like thionyl chloride are effective, research into solid-supported or recyclable chlorinating agents could reduce the environmental impact and improve process safety. Furthermore, investigating catalytic routes that avoid stoichiometric reagents altogether would be a significant advancement. The integration of biomass-derived starting materials for the synthesis of the 2-hexyldecanoic acid precursor also represents a vital path toward a more sustainable production lifecycle. researchgate.net

| Research Focus | Potential Approach | Sustainability Goal |

| Waste Reduction | Circular Chlorine Chemistry | Convert HCl byproduct back to NaCl or other useful chemicals. researchgate.net |